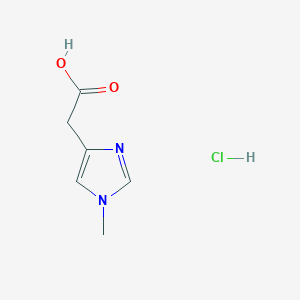

1-Methyl-4-imidazoleacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(1-methylimidazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-3-5(7-4-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSBASXRIOQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2625-49-2 (Parent) | |

| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20188970 | |

| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35454-39-8 | |

| Record name | 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35454-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazol-4-acetic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5MRQ94VLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-imidazoleacetic acid hydrochloride: Its Core Role as a Biomarker of Histamine Turnover

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), focusing on its biochemical significance as the primary and stable urinary metabolite of histamine. Rather than a direct pharmacological mechanism of action, the core utility of MIMA lies in its role as a reliable biomarker for assessing systemic histamine release and turnover. This guide details the metabolic pathway of histamine to MIMA, presents quantitative data on its physiological and pathophysiological levels, and provides a detailed experimental protocol for its quantification in urine.

The Biochemical Significance of 1-Methyl-4-imidazoleacetic acid

1-Methyl-4-imidazoleacetic acid is not a pharmacologically active agent but the end-product of the principal metabolic pathway of histamine.[1] Histamine, a critical biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission, has a short biological half-life, making its direct measurement challenging for assessing overall histamine turnover.[2] MIMA, being a stable metabolite, is excreted in the urine, and its levels provide a more reliable and noninvasive method to monitor systemic histamine release.[2][3] Consequently, urinary MIMA quantification is a valuable tool in clinical research and diagnostics, particularly in the context of disorders involving mast cell activation, such as systemic mastocytosis.[4][5]

The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic acid

The formation of 1-Methyl-4-imidazoleacetic acid from histamine is a two-step enzymatic process primarily occurring in the cytoplasm of cells.

-

Methylation of Histamine: The first step is the methylation of histamine by the enzyme Histamine N-methyltransferase (HNMT) . This reaction uses S-adenosyl-L-methionine (SAM) as a methyl group donor to form N-methylhistamine.[6]

-

Oxidation of N-methylhistamine: The intermediate, N-methylhistamine, is then oxidized by Monoamine Oxidase B (MAO-B) to N-methylimidazole acetaldehyde. This unstable intermediate is rapidly converted to 1-Methyl-4-imidazoleacetic acid.[7]

This metabolic pathway is the primary route for histamine inactivation in the central nervous system.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 1-Methyl-4-imidazoleacetic Acid in Histamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a critical biogenic amine, exerts a wide array of physiological and pathological effects mediated through its four receptor subtypes. The termination of histamine signaling is as crucial as its release and is primarily governed by two enzymatic pathways. This technical guide provides an in-depth exploration of the principal metabolic pathway that leads to the formation of 1-methyl-4-imidazoleacetic acid (tele-MIAA), the major and most reliable urinary biomarker of systemic histamine turnover. We will delve into the enzymatic kinetics, quantification methodologies, and clinical significance of tele-MIAA, offering a comprehensive resource for professionals in biomedical research and pharmaceutical development.

Introduction: The Two Fates of Histamine

Histamine is metabolized via two primary enzymatic pathways, dictating its biological inactivation and subsequent excretion. The specific pathway utilized is largely dependent on the tissue and cellular location of histamine.

-

Oxidative Deamination: Primarily occurring in the intestine, placenta, and kidneys, this pathway is catalyzed by diamine oxidase (DAO) . DAO converts histamine to imidazole acetaldehyde, which is then further oxidized to imidazoleacetic acid (IAA).

-

Methylation: This is the predominant pathway in the brain and other tissues. It is a two-step process initiated by histamine N-methyltransferase (HNMT) , which methylates histamine to form N-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes N-methylhistamine to 1-methyl-4-imidazoleacetaldehyde, which is rapidly converted to 1-methyl-4-imidazoleacetic acid (tele-MIAA) .[1][2]

This guide will focus on the methylation pathway, culminating in the formation of tele-MIAA, a stable and quantifiable end-product.

The Enzymatic Cascade to 1-Methyl-4-imidazoleacetic Acid

The conversion of histamine to tele-MIAA is a finely tuned process orchestrated by two key enzymes: HNMT and MAO-B.

Histamine N-Methyltransferase (HNMT)

HNMT is a cytosolic enzyme responsible for the initial and rate-limiting step in this pathway: the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen atom of the imidazole ring of histamine, forming N-methylhistamine.[3]

Enzyme Kinetics:

The kinetic properties of HNMT have been characterized, revealing its efficiency in histamine methylation.

| Enzyme | Substrate | Km (μM) | Source |

| Human Skin HNMT | Histamine | 4.2 | [4] |

| Human Skin HNMT | S-adenosylmethionine | 1.8 | [4] |

| Recombinant Human HNMT (Thr105 variant) | Histamine | ~1.3-fold lower than Ile105 variant | [5] |

| Recombinant Human HNMT (Thr105 variant) | S-adenosylmethionine | ~1.8-fold lower than Ile105 variant | [5] |

Table 1: Michaelis-Menten constants (Km) for Human Histamine N-Methyltransferase (HNMT). A lower Km value indicates a higher affinity of the enzyme for its substrate.

Monoamine Oxidase B (MAO-B)

Following its formation, N-methylhistamine is a substrate for MAO-B, a mitochondrial outer membrane enzyme. MAO-B catalyzes the oxidative deamination of N-methylhistamine to 1-methyl-4-imidazoleacetaldehyde. This intermediate is then rapidly oxidized to tele-MIAA by aldehyde dehydrogenase.[2]

Substrate Specificity:

Interestingly, while histamine itself can be a substrate for MAO-B, the enzyme exhibits a significant preference for N-methylhistamine.[2] This selectivity ensures that the methylation pathway proceeds efficiently once initiated. Computational studies suggest that the higher hydrophobicity of N-methylhistamine facilitates a more favorable orientation within the MAO-B active site, leading to a lower activation energy for its oxidation compared to histamine.[6]

Quantification of 1-Methyl-4-imidazoleacetic Acid: A Reliable Biomarker

The measurement of urinary tele-MIAA is considered the gold standard for assessing systemic histamine release.[7] Unlike plasma histamine, which has a very short half-life, tele-MIAA is a stable metabolite, and its urinary excretion provides an integrated picture of histamine turnover over a 24-hour period.[7][8]

Urinary Excretion Levels

Urinary tele-MIAA levels can distinguish between normal physiological states and pathological conditions associated with excessive histamine release, such as mastocytosis.

| Condition | Urinary 1-Methyl-4-imidazoleacetic Acid Levels | Source |

| Normal Range (24-hour urine) | 0.72 - 2.34 mg/24h | [9] |

| Systemic Mastocytosis | > 4.1 mg/24h (often ≥ 8.0 mg/24h) | [10] |

| Painful Bladder Disease with Mastocytosis (median) | 3.34 mg/24h | [9] |

| Healthy Females (median) | 3.0 μmol/mmol creatinine | [7] |

| Healthy Males (median) | 2.1 μmol/mmol creatinine | [7] |

Table 2: Urinary excretion levels of 1-Methyl-4-imidazoleacetic acid in various conditions.

Experimental Protocol: Quantification of Urinary tele-MIAA by LC-MS/MS

The following provides a detailed methodology for the sensitive and specific quantification of tele-MIAA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.1. Sample Preparation

-

Urine Collection: A 24-hour urine sample is collected in a container with a preservative, such as hydrochloric acid, and kept refrigerated during the collection period.[11][12]

-

Initial Processing: The urine sample is centrifuged to remove any particulate matter.

-

Dilution: Due to the relatively high endogenous concentrations of tele-MIAA, the urine sample is diluted with a suitable solvent, such as acetonitrile, to bring the analyte concentration within the linear range of the assay.[13]

-

Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d3-tele-MIAA) is added to the diluted sample to correct for matrix effects and variations in instrument response.

-

Protein Precipitation (Optional): For cleaner samples, a protein precipitation step with a solvent like acetonitrile can be performed, followed by centrifugation to pellet the precipitated proteins.

-

Final Preparation: The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of the polar histamine metabolites.[13] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both tele-MIAA and its internal standard to ensure high selectivity and sensitivity.

3.2.3. Data Analysis

The concentration of tele-MIAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tele-MIAA.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for a comprehensive understanding.

Conclusion

1-Methyl-4-imidazoleacetic acid is the definitive end-product of the major histamine metabolism pathway in many tissues, including the brain. Its formation, catalyzed by the sequential action of HNMT and MAO-B, represents a crucial mechanism for terminating histamine's biological activity. The stability of tele-MIAA and its reliable excretion in urine make it an invaluable biomarker for assessing systemic histamine release in both clinical diagnostics and pharmaceutical research. A thorough understanding of its biochemistry and analytical quantification is paramount for professionals investigating histamine-related pathologies and developing novel therapeutic interventions.

References

- 1. 24hr Urine for Histamine/Methylhistamine - Australian Clinical Labs [clinicallabs.com.au]

- 2. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What a Difference a Methyl Group Makes: The Selectivity of Monoamine Oxidase B Towards Histamine and N-Methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wardelab.com [wardelab.com]

- 12. Histamine, Urine | MLabs [mlabs.umich.edu]

- 13. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Methyl-4-imidazoleacetic Acid Hydrochloride as a Biomarker for Mastocytosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mastocytosis is a disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues.[1][2] The clinical presentation of mastocytosis is heterogeneous, largely driven by the release of potent mast cell mediators, with histamine being a primary contributor.[3][4] Direct measurement of histamine is challenging due to its short half-life. Consequently, the quantification of its stable metabolites in urine offers a more reliable method for assessing systemic histamine release and mast cell burden.[5][6] This technical guide provides an in-depth overview of 1-methyl-4-imidazoleacetic acid (MIMA), the major and stable urinary metabolite of histamine, and its utility as a key biomarker in the diagnosis and monitoring of mastocytosis.[7][8][9] We will cover its biochemical pathway, clinical significance, detailed analytical protocols for its quantification, and its comparative standing with other mast cell biomarkers.

Biochemical Pathway of Histamine Metabolism

Histamine released from mast cells is primarily metabolized through two main enzymatic pathways. The predominant pathway for endogenous histamine involves methylation by histamine-N-methyltransferase (HNMT) to form 1-methylhistamine (tele-methylhistamine).[10] This intermediate is then further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to produce the stable end-product, 1-methyl-4-imidazoleacetic acid (MIMA), which is subsequently excreted in the urine.[10] Measuring urinary MIMA provides a noninvasive and reliable reflection of the total, time-averaged histamine turnover in the body.[5][11]

Caption: Primary metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid (MIMA).

Clinical Significance and Data

Elevated urinary excretion of MIMA is a strong indicator of increased systemic histamine production, which is a hallmark of systemic mastocytosis.[7] Studies have demonstrated a significant correlation between urinary MIMA levels and the extent of mast cell infiltration in both skin and internal organs.[7][8] This makes urinary MIMA a valuable non-invasive tool for assessing the overall mast cell burden.[7] Unlike urinary histamine levels, which do not correlate well with disease involvement, MIMA provides a more accurate reflection of the systemic mast cell pool.[7][8]

Quantitative Data on MIMA and Related Metabolites

The following tables summarize key quantitative data regarding urinary histamine metabolites in different populations and the performance of analytical methods.

Table 1: Reference Ranges for Urinary Histamine Metabolites

| Analyte | Age Group | Reference Range | Units | Citation |

|---|---|---|---|---|

| 1-Methylhistamine | 0-5 years | 120 - 510 | mcg/g creatinine | [12][13] |

| 6-16 years | 70 - 330 | mcg/g creatinine | [12][13] | |

| >16 years | 30 - 200 | mcg/g creatinine | [12][13] | |

| 1-Methyl-4-imidazoleacetic acid (tele-MIAA) | Healthy Females | Median: 3.0 | µmol/mmol creatinine | [5][11] |

| Healthy Males | Median: 2.1 | µmol/mmol creatinine | [5][11] | |

| 1,4-Methyl-imidazole-acetic-acid (1,4-MIAA) | Normal Range | 0.72 - 2.34 | mg/24 h | [14] |

| Painful Bladder (no mastocytosis) | Median: 1.75 | mg/24 h | [14] |

| | Detrusor Mastocytosis | Median: 3.34 | mg/24 h |[14] |

Table 2: Performance Characteristics of a Quantitative LC-MS/MS Method for tele-MIAA

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Linear Concentration Range | 22 - 1,111 | ng/mL | [5][6] |

| Inter-run Precision (%RSD) | 8.4% | At mean urinary concentration | [5][6] |

| Intra-run Precision (%RSD) | 4.3% | At mean urinary concentration | [5][6] |

| Method Accuracy | -16.2% to 8.0% | Across the linear range |[5][6] |

Experimental Protocols for MIMA Quantification

The accurate quantification of MIMA is crucial for its clinical application. High-performance liquid chromatography coupled to mass spectrometry (LC-MS) is the gold standard methodology, offering high sensitivity and specificity.[5][6][11]

Sample Collection and Preparation

-

Urine Collection : 24-hour urine collection is often recommended to account for diurnal variations.[14][15] Samples should be collected in a container, sometimes with a preservative like glacial acetic acid, and the total volume recorded. For certain protocols, random or "spot" urine samples can be used, with results normalized to creatinine concentration.[16]

-

Storage : Upon collection, urine samples should be kept chilled and then stored at -70°C until analysis to ensure metabolite stability.[11]

-

Preparation for Analysis : Prior to injection into the LC-MS system, samples are thawed, homogenized by vortexing, and typically require minimal preparation, such as centrifugation and dilution.[5][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method provides a repeatable and precise measurement of MIMA.[5] The key is to achieve baseline separation of MIMA (tele-MIAA) from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), to ensure accurate quantification.[5][6]

-

Chromatography : Reversed-phase ion-pairing chromatography is an effective technique.[5][14] A method using 0.5 mM tridecafluoroheptanoic acid as an ion-pairing agent has demonstrated high repeatability.[5][6]

-

Mass Spectrometry : Detection is performed using a mass spectrometer, typically with a heated electrospray ionization (HESI) source, in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[5][18]

-

Quantification : Quantification is achieved using an external calibration curve prepared with known standards of 1-Methyl-4-imidazoleacetic acid hydrochloride.[18]

Caption: Standard experimental workflow for urinary MIMA quantification via LC-MS/MS.

Comparison with Other Mastocytosis Biomarkers

While MIMA is a robust biomarker, it is often used in conjunction with others, primarily serum tryptase, for a comprehensive diagnostic workup of mastocytosis.[11][19]

-

Serum Tryptase : A persistently elevated baseline serum total tryptase level (>20 ng/mL) is a minor criterion for the diagnosis of systemic mastocytosis according to the World Health Organization (WHO).[20][21] Tryptase is a protease released almost exclusively from mast cell granules upon activation.[4] However, its levels can be influenced by factors other than mast cell burden, such as age and body mass index.[22]

-

MIMA vs. Tryptase : The measurement of urinary histamine metabolites like MIMA is considered a more robust indicator for bone marrow biopsy in cases of suspected indolent systemic mastocytosis compared to tryptase alone.[11] MIMA reflects the total histamine turnover from the entire mast cell population, whereas tryptase is more an indicator of mast cell degranulation activity.[11][23] Therefore, using both markers provides complementary information on mast cell burden and activity.

Caption: Comparison of key characteristics between MIMA and Serum Tryptase biomarkers.

Conclusion

This compound is a specific, stable, and reliable biomarker for assessing the systemic mast cell burden in patients with suspected or confirmed mastocytosis. Its quantification in urine via robust LC-MS/MS methods provides a non-invasive tool that correlates significantly with disease involvement.[7] While serum tryptase remains a cornerstone of the diagnostic criteria, urinary MIMA offers complementary and crucial information, particularly reflecting the total histamine production from the expanded mast cell population. For researchers, scientists, and drug development professionals, the accurate measurement of MIMA is an indispensable tool for diagnosing mastocytosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions targeting mast cell pathologies.

References

- 1. Mastocytosis - NHS [nhs.uk]

- 2. Mastocytosis and Mast Cell Activation Syndrome - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 3. Mastocytosis - Immune Disorders - MSD Manual Consumer Version [msdmanuals.com]

- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies | SLU publication database (SLUpub) [publications.slu.se]

- 7. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on histamine metabolism in mastocytosis. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mastcellaction.org [mastcellaction.org]

- 16. mastcellaction.org [mastcellaction.org]

- 17. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Systemic Mastocytosis Symptoms, Diagnosis, Treatment & Management [aaaai.org]

- 21. tmsforacure.org [tmsforacure.org]

- 22. caymanchem.com [caymanchem.com]

- 23. Microdialysis of histamine in the skin of patients with mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-4-imidazoleacetic Acid Hydrochloride: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), a principal and stable metabolite of histamine. MIMA serves as a critical biomarker for monitoring systemic histamine release and diagnosing conditions such as mastocytosis. This document details the compound's chemical and physical properties, outlines a plausible synthetic route, and describes its metabolic pathway. Furthermore, it provides detailed experimental protocols for its quantitative analysis in biological matrices and for the preparation of standardized solutions for research applications.

Introduction

1-Methyl-4-imidazoleacetic acid (MIMA), also known as tele-methylimidazoleacetic acid (t-MIAA), is the major end-product of histamine metabolism in vertebrates.[1] Histamine, a crucial biogenic amine, is a mediator in allergic responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[2][3] Due to histamine's short biological half-life, direct measurement is often impractical for assessing its systemic turnover. MIMA, however, is a stable metabolite that is excreted in the urine, making its quantification a reliable and noninvasive method to evaluate histamine secretion.[4][5] Urinary levels of MIMA are frequently measured as a diagnostic tool for conditions characterized by excessive histamine release, most notably systemic mastocytosis.[4][5] This guide provides in-depth technical information on the synthesis and chemical characteristics of its hydrochloride salt, which is the common form used in research due to its improved stability and solubility.

Chemical and Physical Properties

This compound is a white to light-yellow crystalline solid.[4] Its properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35454-39-8 | [5][6] |

| Molecular Formula | C₆H₈N₂O₂ • HCl | [5][6] |

| Molecular Weight | 176.6 g/mol | [5][6] |

| Formal Name | 1-methyl-1H-imidazole-4-acetic acid, monohydrochloride | [5] |

| Common Synonyms | MIMA, MIAA, Methylimidazoleacetic Acid | [5] |

| pKa (Strongest Acidic) | 3.68 (Predicted) | [7][8] |

| pKa (Strongest Basic) | 6.45 (Predicted) | [7][8] |

| Stability | Stable for ≥ 4 years under appropriate storage | [5] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| PBS (pH 7.2) | 10 mg/mL | [5] |

| DMSO | 10 mg/mL | [5] |

| DMF | 2 mg/mL | [5] |

| Ethanol | 2 mg/mL | [5] |

Storage and Stability

For long-term storage, the solid compound should be kept in a cool, dry place.[9] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is recommended to store solutions sealed and protected from moisture.[10]

Synthesis of this compound

While specific literature detailing a complete synthesis of 1-Methyl-4-imidazoleacetic acid is not abundant, a plausible route can be derived from established methods for preparing substituted imidazoleacetic acid derivatives.[11][12] The proposed method involves the reaction of a 4-haloacetoacetic acid ester with an N-methylformamidine equivalent, followed by hydrolysis and salt formation.

Biological Role and Metabolism

MIMA is the terminal product of the primary histamine metabolic pathway. This pathway accounts for the degradation of approximately 70-80% of histamine in the body.[7] The process involves two key enzymatic steps.

-

Methylation: Histamine is first methylated at the tele (τ) nitrogen atom of the imidazole ring by the enzyme Histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine as a methyl donor. This reaction produces tele-methylhistamine.[1][13]

-

Oxidation: tele-methylhistamine is subsequently oxidized by Monoamine Oxidase B (MAO-B) . This step converts the ethylamine side chain into an acetic acid group, yielding 1-Methyl-4-imidazoleacetic acid (MIMA).[1][13]

MIMA is then excreted in the urine. Because this pathway is the principal route of histamine clearance, urinary MIMA levels are directly proportional to the total amount of histamine released and metabolized in the body.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of MIMA in Urine by LC-MS

This protocol is adapted from established methods for the reliable quantification of MIMA in human urine.

A. Materials and Reagents

-

This compound (as standard)

-

Isotopically labeled internal standard (e.g., 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Urine samples (stored at -20°C or lower)

B. Sample Preparation

-

Thaw urine samples on ice.

-

Vortex samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

C. Chromatographic Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

D. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

MIMA: m/z 141.1 → 95.1

-

Internal Standard (d3-MIMA): m/z 144.1 → 98.1

-

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's guidelines.

Protocol 2: Preparation of Stock Solutions

A. 10 mM Stock Solution in PBS (pH 7.2)

-

Weigh out 1.766 mg of this compound (MW = 176.6 g/mol ).

-

Add the solid to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of sterile PBS (pH 7.2).

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. This yields a 10 mg/mL solution, which is approximately 56.6 mM.

-

To achieve a 10 mM stock, perform a 1:5.66 dilution in PBS. For example, add 100 µL of the 56.6 mM solution to 466 µL of PBS.

B. 10 mM Stock Solution in DMSO

-

Weigh out 1.766 mg of this compound.

-

Add 1.0 mL of high-purity DMSO.

-

Vortex until fully dissolved. This yields a 10 mg/mL (approx. 56.6 mM) solution.

-

To achieve a 10 mM stock, perform a 1:5.66 dilution in DMSO.

Note: When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is an essential tool for researchers in immunology, neurobiology, and clinical diagnostics. Its role as a stable and reliable biomarker of histamine turnover provides a crucial window into physiological and pathological processes involving histamine release. This guide has provided a detailed summary of its chemical properties, a plausible synthetic strategy, its metabolic context, and robust experimental protocols to facilitate its use in a research setting.

References

- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. This compound | 35454-39-8 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 7. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 8. Showing Compound Methylimidazoleacetic acid (FDB023069) - FooDB [foodb.ca]

- 9. 3251-69-2 4-Imidazoleacetic acid hydrochloride AKSci W5432 [aksci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]

- 12. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Functions of tele-Methylimidazoleacetic Acid (tele-MIAA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tele-Methylimidazoleacetic acid (tele-MIAA) is the principal and specific terminal metabolite of histamine, one of the most vital biogenic amines in human physiology. While tele-MIAA itself is largely considered biologically inert with no significant direct activity on known histamine receptors, its primary biological function is of paramount importance in clinical and research settings.[1][2] It serves as a highly reliable and accurate biomarker for systemic histamine turnover and mast cell activation.[2] The quantification of tele-MIAA in biological fluids, particularly urine, provides a non-invasive and stable window into the in-vivo release of histamine, making it an indispensable tool in the diagnosis and management of mast cell-related disorders, such as mastocytosis, mast cell activation syndrome (MCAS), and allergic reactions.[3][4] This guide delineates the metabolic pathway of tele-MIAA formation, its role as a biomarker, quantitative data from human studies, and the experimental protocols used for its precise measurement.

Histamine Metabolism and the Formation of tele-MIAA

Histamine is catabolized in the body through two primary enzymatic pathways. The predominant pathway, especially in the central nervous system, involves methylation followed by oxidation.[1][5]

-

Methylation of Histamine: The enzyme Histamine N-methyltransferase (HNMT) transfers a methyl group to the "tele" nitrogen atom (the one further from the side chain) of the imidazole ring of histamine, forming tele-methylhistamine (t-MH).[1][6]

-

Oxidation of tele-Methylhistamine: The resulting t-MH is then a substrate for Monoamine Oxidase B (MAO-B). MAO-B oxidizes the ethylamine side chain of t-MH to form an unstable intermediate, tele-methylimidazoleacetaldehyde.[1][6]

-

Final Conversion to tele-MIAA: The aldehyde intermediate is rapidly converted to the stable carboxylic acid, tele-Methylimidazoleacetic acid (tele-MIAA), by the enzyme aldehyde dehydrogenase.[6]

This metabolic cascade ensures the inactivation of histamine. The final product, tele-MIAA, is then excreted in the urine.[2][6] Approximately 70% to 80% of metabolized histamine is excreted as tele-MIAA, highlighting this pathway's significance.[2]

Core Biological Function: A Biomarker of Mast Cell Activation

The most critical function of tele-MIAA is its role as a diagnostic and monitoring biomarker. Since histamine has a very short half-life in circulation, direct measurement is often impractical and prone to variability.[6] Tele-MIAA, as a stable end-metabolite, provides a time-integrated measure of histamine release.

Clinical Significance:

-

Mastocytosis and MCAS: These disorders are characterized by either an abnormal proliferation of mast cells or their excessive reactivity, leading to the release of histamine and other mediators.[4][7] Urinary tele-MIAA is a key biomarker used in the diagnostic workup for these conditions.[8][9][10]

-

Anaphylaxis and Allergic Reactions: During an allergic event, massive amounts of histamine are released from mast cells and basophils.[11][12] Measuring tele-MIAA in urine collected after a suspected event can help confirm mast cell activation as the underlying cause.[3] A 3- to 10-fold increase in urinary tele-MIAA levels can occur following a significant histamine-releasing event.[3]

-

Lymphangioleiomyomatosis (LAM): Recent studies have identified tele-MIAA as a potential biomarker in LAM, a rare lung disease. Its levels were found to be more abundant in the plasma of LAM patients and were independent of the established biomarker VEGF-D, suggesting a distinct pathological process involving histamine.[13]

The relationship between a cellular event (mast cell degranulation) and the measurable biomarker (tele-MIAA) is a critical concept for drug development and clinical diagnostics.

Quantitative Data

The concentration of tele-MIAA has been quantified in various human biological fluids. These baseline levels serve as a reference against which pathological increases are compared.

Table 1: Baseline tele-MIAA Concentrations in Healthy Humans

| Biological Matrix | Concentration (Mean ± S.E.) | Units | Reference |

|---|---|---|---|

| Brain | 373.19 ± 13.08 | pmol/g | [14] |

| Cerebrospinal Fluid | 22.77 ± 2.15 | pmol/mL | [14] |

| Plasma | 84.57 ± 13.64 | pmol/mL | [14] |

| Urine | 20.75 ± 1.30 | nmol/mg creatinine |[14] |

Note: The original research also identified and quantified an isomer, N pi-methylimidazoleacetic acid, in these tissues.[14]

Table 2: Key Characteristics of tele-MIAA as a Biomarker

| Parameter | Value / Description | Significance | Reference |

|---|---|---|---|

| Fold-Increase Post-Activation | 3 to 10-fold | Demonstrates a wide dynamic range for detecting histamine release events. | [3] |

| Intra-run Precision (LC/MS) | 4.3% (Mean CV) | High precision allows for reliable and repeatable measurements in clinical studies. | [3] |

| Inter-run Precision (LC/MS) | 8.4% (Mean CV) | Good long-term stability of the assay for large-scale screening. | [3] |

| Gender Difference | Higher excretion in males (abolished when corrected for creatinine) | Suggests basal histamine turnover is related to body size/mass. |[2] |

Experimental Protocols for tele-MIAA Quantification

The gold standard for the accurate and sensitive quantification of tele-MIAA in biological fluids is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS or LC-MS/MS).[3]

Detailed Methodology: Ion-Pairing Reversed-Phase UHPLC/MS

This method provides excellent separation and sensitivity for acidic metabolites like tele-MIAA in complex matrices such as urine.[3]

-

Sample Collection: 24-hour urine collection is often preferred to normalize for diurnal variations, although shorter collection times can be used.[3] Samples are stored frozen until analysis.

-

Sample Preparation:

-

Aliquots of urine are thawed and centrifuged to remove particulate matter.

-

A simple dilution step is typically employed, where a small volume of urine (e.g., 10 µL) is diluted in an appropriate solvent, often the initial mobile phase.[3]

-

An internal standard (e.g., a stable isotope-labeled version of tele-MIAA or a structurally similar compound like 3-pyridylacetic acid) is added to every sample, calibrator, and quality control sample to correct for matrix effects and instrument variability.[14]

-

-

Chromatographic Separation:

-

Technique: Ion-Pairing Reversed-Phase Ultra-High-Performance Liquid Chromatography (IP-RP-UHPLC).

-

Stationary Phase: A C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is used. For example, an aqueous phase containing an ion-pairing agent like Diisopropylethylamine (DIPEA) and an organic phase like acetonitrile or methanol. The ion-pairing agent forms a neutral complex with the negatively charged tele-MIAA, enhancing its retention on the nonpolar C18 column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Detection: A triple quadrupole mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity. The instrument is set to monitor specific mass-to-charge (m/z) transitions for tele-MIAA and the internal standard. For instance, the n-butyl ester derivative of tele-MIAA can be monitored at m/e 95.[14]

-

-

Quantification: A calibration curve is generated by analyzing standards of known tele-MIAA concentrations. The concentration of tele-MIAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.[2]

Conclusion

Tele-Methylimidazoleacetic acid (tele-MIAA) is the major, stable, and specific end-product of histamine metabolism. Its biological function is not defined by direct physiological activity but by its invaluable role as a biomarker. The accurate measurement of tele-MIAA in urine and plasma provides a reliable and non-invasive method to assess systemic histamine release and mast cell activity. This makes tele-MIAA a cornerstone in the investigation, diagnosis, and monitoring of mast cell-driven pathologies and a critical endpoint in clinical trials for therapies targeting these conditions. For researchers and drug developers, understanding the kinetics and measurement of tele-MIAA is essential for elucidating the role of histamine in health and disease.

References

- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mastocytosis and Mast Cell Activation Disorders: Clearing the Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomarkers in the diagnosis of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. login.medscape.com [login.medscape.com]

- 10. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of human mast cells in allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emjreviews.com [emjreviews.com]

- 13. Histamine signaling and metabolism identify potential biomarkers and therapies for lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-4-imidazoleacetic Acid Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), a stable metabolite of the neurotransmitter histamine, has garnered significant attention in neuroscience research.[1][2] While initially investigated for its structural similarity to histamine and potential interactions with histamine receptors, its primary role has been established as a reliable biomarker for monitoring central and peripheral histamine turnover.[3] This technical guide provides a comprehensive overview of MIMA, distinguishing its role as a metabolite from the direct neuropharmacological activity of its close structural analog, imidazole-4-acetic acid (IAA), which has been identified as a functional modulator of GABAA receptors.[4][5][6] Understanding the nuances between these two molecules is critical for accurate interpretation of experimental data and for guiding future research in neuropharmacology and drug development.

1-Methyl-4-imidazoleacetic Acid (MIMA): A Biomarker of Histamine Release

MIMA is the terminal metabolite of histamine in the brain, formed through the sequential action of histamine-N-methyltransferase (HMT) and monoamine oxidase B (MAO-B).[7] Its stability and excretion in urine make it an invaluable tool for assessing histamine release in both preclinical and clinical settings.[3]

Metabolic Pathway of Histamine to MIMA

The metabolic conversion of histamine to MIMA is a two-step enzymatic process.

Quantitative Analysis of MIMA in Biological Samples

The concentration of MIMA in various biological matrices provides a quantitative measure of histamine turnover.

| Biological Matrix | Species | Concentration Range | Reference |

| Brain Tissue | Rat (Sprague-Dawley) | 1.2 nmol/g (cerebrum), 0.24 nmol/g (cerebellum) | [8] |

| Brain Tissue | Mouse (various strains) | 1.7-3.2 nmol/g | [8] |

| Brain Tissue | Rat | 373.19 ± 13.08 pmol/g | [9] |

| Cerebrospinal Fluid | Human | 22.77 ± 2.15 pmol/mL | [9] |

| Plasma | Human | 84.57 ± 13.64 pmol/mL | [9] |

| Urine | Human | 20.75 ± 1.30 nmol/mg creatinine | [9] |

Table 1: Quantitative Data for 1-Methyl-4-imidazoleacetic Acid in Biological Samples.

Imidazole-4-acetic Acid (IAA): A Neuroactive Analog

In contrast to MIMA, its demethylated analog, imidazole-4-acetic acid (IAA), exhibits direct pharmacological activity in the central nervous system. Research has demonstrated that IAA acts as a partial agonist at GABAA receptors.[4][5][6]

Mechanism of Action at GABAA Receptors

IAA interacts with the GABAA receptor complex, a ligand-gated ion channel, to modulate inhibitory neurotransmission. Its binding potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

Quantitative Pharmacological Data for Imidazole-4-acetic Acid

While extensive quantitative data for IAA at specific GABAA receptor subtypes are still being elucidated, its activity has been characterized in various assays.

| Parameter | Receptor/System | Value | Reference |

| Agonist Activity | GABAA Receptors | Partial Agonist | [4][5] |

| Antagonist Activity | GABAC Receptors | Antagonist/Weak Partial Agonist | [5] |

| Benzodiazepine Binding | GABAA Receptor Complex | Enhancer | [5] |

Table 2: Pharmacological Profile of Imidazole-4-acetic Acid.

Experimental Protocols

Quantification of MIMA in Brain Tissue using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of MIMA in rodent brain tissue.[8]

Workflow:

Methodology:

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable acidic buffer (e.g., 0.4 M perchloric acid) on ice.

-

Protein Precipitation and Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing MIMA and other small molecules.

-

Derivatization: Derivatize the carboxylic acid group of MIMA to form a volatile ester (e.g., by heating with an appropriate alcohol and catalyst) to make it amenable to gas chromatography.

-

Extraction: Extract the derivatized MIMA into an organic solvent.

-

GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) for sensitive and specific detection of the derivatized MIMA and an internal standard.

-

Quantification: Construct a standard curve using known concentrations of derivatized MIMA and the internal standard to quantify the amount of MIMA in the brain tissue samples.

Functional Characterization of IAA at GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines a standard method for assessing the functional activity of compounds at ligand-gated ion channels expressed in a heterologous system.

Workflow:

Methodology:

-

Oocyte Preparation and cRNA Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Perfuse the recording chamber with a buffer solution. Apply known concentrations of GABA to elicit a control current response.

-

IAA Testing: Apply various concentrations of IAA alone to test for direct agonist activity.

-

Co-application: Co-apply a fixed concentration of GABA with varying concentrations of IAA to assess its modulatory effects.

-

Data Analysis: Measure the peak current responses for each condition. Plot concentration-response curves to determine parameters such as EC50 (for agonist activity) and the effect on the maximal GABA response (to determine partial agonism).

Conclusion and Future Directions

This compound is a critical tool in neuroscience for quantifying histamine dynamics. Its utility as a biomarker is well-established, providing insights into the role of histaminergic neurotransmission in various physiological and pathological states. It is crucial for researchers to recognize that MIMA itself does not appear to be a direct pharmacological agent at histamine receptors.

In contrast, the related compound, imidazole-4-acetic acid, demonstrates clear neuroactivity as a GABAA receptor partial agonist. This finding opens up avenues for exploring the interplay between the histaminergic and GABAergic systems. Future research should focus on:

-

Elucidating the specific GABAA receptor subunit combinations that are most sensitive to IAA.

-

Investigating the in vivo behavioral effects of direct central administration of IAA.

-

Exploring the potential for endogenous IAA to modulate neuronal activity under physiological and pathological conditions.

By clearly distinguishing between the roles of MIMA and IAA, the neuroscience community can more effectively leverage these molecules as a biomarker and a potential lead for novel therapeutic strategies, respectively. This guide provides the foundational knowledge and experimental frameworks to facilitate these endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]

- 5. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 8. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of 1-Methyl-4-imidazoleacetic Acid as a Key Histamine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and analytical quantification of 1-Methyl-4-imidazoleacetic acid (tele-MIAA), the principal and most stable urinary metabolite of histamine. Understanding the metabolic fate of histamine is crucial for assessing its systemic release in various physiological and pathological states, including allergic reactions, mastocytosis, and in the context of drug safety evaluation.

A Historical Perspective: Unraveling the Metabolic Fate of Histamine

The story of 1-Methyl-4-imidazoleacetic acid is intrinsically linked to the broader history of histamine research. Following the initial characterization of histamine's powerful physiological effects in the early 20th century by Sir Henry Dale and his colleagues, the subsequent challenge for scientists was to understand its synthesis, storage, release, and, crucially, its inactivation and elimination from the body.[1]

Pioneering work by Schayer in the 1950s, utilizing radiolabeled histamine, was instrumental in demonstrating that histamine is formed from the amino acid L-histidine via the enzyme L-histidine decarboxylase.[1][2] Schayer's studies also laid the groundwork for understanding its catabolism, identifying two primary enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[1][3]

The definitive identification of 1-Methyl-4-imidazoleacetic acid as a major histamine metabolite in humans was a significant breakthrough. Early investigations in the late 1950s and early 1960s hinted at its existence. A notable 1965 publication by R. Tham in Life Sciences detailed the identification of 1-methylimidazole-4-acetic acid in human urine using gas chromatography, a cutting-edge technique for its time.[4] This discovery provided a crucial tool for non-invasively assessing systemic histamine release.

Subsequent research solidified the understanding that the methylation pathway, initiated by HNMT and followed by oxidation via monoamine oxidase B (MAO-B), is the predominant route for histamine metabolism in many tissues, particularly in the central nervous system.[5][6] The end product of this pathway, 1-Methyl-4-imidazoleacetic acid, was found to be a stable metabolite, making its urinary excretion a more reliable indicator of histamine turnover than measuring the transient levels of histamine itself in plasma.[7][8]

The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic Acid

Histamine is metabolized through two main pathways, with the methylation pathway leading to the formation of 1-Methyl-4-imidazoleacetic acid being of primary interest for monitoring systemic histamine release.

The Methylation Pathway:

-

N-Methylation of Histamine: In the cytosol, the enzyme Histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ) atom of the imidazole ring of histamine. This reaction forms tele-methylhistamine (t-MH).

-

Oxidative Deamination of tele-Methylhistamine: tele-Methylhistamine is then acted upon by Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B catalyzes the oxidative deamination of t-MH to form tele-methylimidazoleacetaldehyde.

-

Oxidation to 1-Methyl-4-imidazoleacetic Acid: The unstable aldehyde intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable carboxylic acid, 1-Methyl-4-imidazoleacetic acid (tele-MIAA), which is then excreted in the urine.

The Oxidative Deamination Pathway:

Alternatively, histamine can be directly metabolized by diamine oxidase (DAO), an enzyme primarily found in the intestine, placenta, and kidneys. DAO converts histamine to imidazoleacetaldehyde, which is then oxidized by ALDH to imidazoleacetic acid (IAA).

The following diagram illustrates the primary metabolic pathway leading to the formation of 1-Methyl-4-imidazoleacetic acid.

Quantitative Analysis of 1-Methyl-4-imidazoleacetic Acid

The accurate quantification of 1-Methyl-4-imidazoleacetic acid in biological fluids, primarily urine, is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable analytical techniques employed.

Experimental Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the analysis of tele-MIAA in human urine.[7][9]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Vortex the samples to ensure homogeneity.

- Centrifuge at 4°C for 10 minutes at 14,000 x g to pellet any particulate matter.

- Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

- Add 10 µL of an internal standard solution (e.g., deuterated tele-MIAA) of known concentration.

- Vortex briefly to mix.

- Dilute the sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

- Vortex again and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions:

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 2% B.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

- Instrument: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both tele-MIAA and the internal standard. For tele-MIAA (C6H8N2O2, MW: 140.14 g/mol ), a common transition is m/z 141.1 -> 94.1.

- Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

4. Data Analysis and Quantification:

- Generate a calibration curve by analyzing a series of standards of known tele-MIAA concentrations prepared in a surrogate matrix (e.g., artificial urine or a pooled urine sample with low endogenous tele-MIAA).

- Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

- Determine the concentration of tele-MIAA in the unknown samples by interpolating their peak area ratios against the calibration curve.

- Normalize the urinary tele-MIAA concentration to urinary creatinine concentration to account for variations in urine dilution.

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of tele-MIAA by GC-MS, which requires derivatization to increase the volatility of the analyte.[4][10][11]

1. Sample Preparation and Derivatization:

- Acidify a 1 mL aliquot of urine with hydrochloric acid.

- Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ether and ethanol) to isolate the acidic metabolites.

- Evaporate the organic phase to dryness under a stream of nitrogen.

- Derivatize the dried extract to form a volatile ester. A common method is esterification with a solution of HCl in isopropanol, followed by acylation with an agent like heptafluorobutyric anhydride (HFBA).

- Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

- Instrument: A gas chromatograph coupled to a mass spectrometer.

- Column: A capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 15°C/min, and a final hold for 5 minutes.

- Injection Mode: Splitless injection.

- Ionization Mode: Electron ionization (EI) at 70 eV.

- Mass Analyzer: Operate in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized tele-MIAA.

3. Data Analysis and Quantification:

- Follow a similar procedure as for LC-MS/MS, using an appropriate internal standard (e.g., a structurally similar compound that undergoes the same derivatization process) and generating a calibration curve.

The following diagram illustrates a generalized workflow for the quantification of 1-Methyl-4-imidazoleacetic acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to 1-Methyl-4-imidazoleacetic acid and the enzymes involved in its formation.

Table 1: Urinary Excretion of 1-Methyl-4-imidazoleacetic Acid in Humans

| Population/Condition | Mean/Median Urinary Excretion | Units | Reference(s) |

| Healthy Females | 3.0 (median) | µmol/mmol creatinine | [7][9] |

| Healthy Males | 2.1 (median) | µmol/mmol creatinine | [7][9] |

| Healthy Japanese Population | 3.27 (median) | µmol/mmol creatinine | [9] |

| Healthy Swedish Population | 2.51 (median) | µmol/mmol creatinine | [9] |

| Healthy American Population | 1.93 (median) | µmol/mmol creatinine | [9] |

| Healthy Elderly (24h collection) | 2.61 (median) | µmol/mmol creatinine | [9] |

| Patients with Painful Bladder Disease (with mastocytosis) | 3.34 (median) | mg/24h | [12] |

| Patients with Painful Bladder Disease (without mastocytosis) | 1.75 (median) | mg/24h | [12] |

| Normal Range (Painful Bladder Study) | 0.72 - 2.34 | mg/24h | [12] |

| Patients with Atopic Dermatitis | Significantly higher than controls | - | [13] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Units | Reference(s) |

| Histamine N-methyltransferase (HNMT) | Histamine | ~10 | µM | [6] |

| Histamine N-methyltransferase (HNMT) | S-adenosyl-L-methionine | ~10 | µM | [6] |

| Histamine N-methyltransferase (Human Skin) | Histamine | 4.2 | µM | [14] |

| Histamine N-methyltransferase (Human Skin) | S-adenosyl-L-methionine | 1.8 | µM | [14] |

| Monoamine Oxidase B (MAO-B) | tele-Methylhistamine | 166.0 ± 8.1 | µM | [5] |

| Monoamine Oxidase B (MAO-B) | Histamine | ~4000 | µM | [5] |

Application in Research and Drug Development

The measurement of urinary 1-Methyl-4-imidazoleacetic acid is a valuable tool in both basic research and clinical drug development.

-

Clinical Research: It serves as a diagnostic marker for conditions associated with mast cell activation, such as systemic mastocytosis.[8] Elevated levels can also be indicative of allergic reactions and other inflammatory conditions.[13]

-

Drug Development: During preclinical and clinical trials, monitoring urinary tele-MIAA can be a critical safety biomarker to assess the potential of a new drug candidate to induce histamine release, which can lead to anaphylactoid reactions.[7][9]

The logical relationship for its diagnostic application is depicted below.

Conclusion

1-Methyl-4-imidazoleacetic acid has been firmly established as the major and most reliable biomarker of systemic histamine turnover. Its discovery and the development of sensitive and specific analytical methods for its quantification have provided researchers and clinicians with an invaluable tool. A thorough understanding of its formation, metabolism, and analytical determination is essential for its effective application in advancing our knowledge of histamine's role in health and disease, and for ensuring the safety of novel therapeutics.

References

- 1. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biogenesis of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of histamine in various species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDENTIFICATION OF 1-METHYLIMIDAZOLE-4-ACETIC ACID--A HISTAMINE METABOLITE--BY GAS CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of histamine metabolites by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased urinary excretion of 1.4-methyl-imidazoleacetic acid in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of 1-Methyl-4-imidazoleacetic Acid and Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-imidazoleacetic acid (MIAA) is a primary and stable metabolite of histamine, produced through the enzymatic actions of histamine N-methyltransferase (HNMT) and monoamine oxidase (MAO). Its quantification in urine serves as a reliable and noninvasive biomarker for systemic histamine release and turnover, proving particularly valuable in the clinical assessment of conditions such as systemic mastocytosis. While the metabolic pathway from histamine to MIAA is well-established, the direct influence of MIAA on histamine release from mast cells and basophils remains an area with limited scientific evidence. This technical guide provides a comprehensive overview of the relationship between MIAA and histamine, detailing the metabolic pathways, and presenting established methodologies for the quantification of MIAA and the assessment of histamine release. Furthermore, this guide explores the signaling cascades integral to mast cell degranulation.

Introduction

Histamine, a crucial biogenic amine, is a key mediator in a variety of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] It is primarily stored in the granules of mast cells and basophils and is released upon stimulation.[1] The quantification of histamine itself can be challenging due to its short half-life in circulation. Consequently, the measurement of its stable metabolites has become a preferred method for assessing histamine release over time.

The most informative tests for histamine release involve the measurement of its metabolites, N-methylhistamine and 1-methyl-4-imidazoleacetic acid (MIAA).[2] MIAA is the major metabolite of histamine, and its urinary excretion is considered a reliable indicator of the body's histamine turnover rate.[3] This guide delves into the intricate relationship between MIAA and histamine release, providing researchers and drug development professionals with the necessary technical details to investigate this further.

The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic Acid

The formation of MIAA from histamine is a two-step enzymatic process:

-

N-methylation of Histamine: Histamine is first methylated by the enzyme histamine N-methyltransferase (HNMT) to form N-methylhistamine.[4]

-

Oxidation of N-methylhistamine: N-methylhistamine is subsequently oxidized by monoamine oxidase (MAO), primarily MAO-B, to produce 1-Methyl-4-imidazoleacetic acid.[4]

This metabolic pathway is the primary route for histamine inactivation in many tissues.

Relationship Between 1-Methyl-4-imidazoleacetic Acid and Histamine Release

Currently, the established relationship between MIAA and histamine release is unidirectional: MIAA is a downstream metabolite used to quantify histamine release. There is a lack of substantial scientific evidence to suggest that MIAA has a direct feedback effect—either stimulatory or inhibitory—on mast cell or basophil degranulation. Searches of scientific literature have not yielded studies demonstrating that MIAA binds to receptors on these cells to modulate histamine release. While histamine itself can have immunomodulatory functions, it is unclear if its metabolites, including MIAA, share these properties.

Quantitative Data on Urinary 1-Methyl-4-imidazoleacetic Acid

The following table summarizes quantitative data on urinary MIAA levels from a clinical study, highlighting the utility of MIAA as a biomarker for histamine turnover.

| Parameter | Value | Reference |

| Inter-run Precision (%RSD) | 8.4% | [5] |

| Intra-run Precision (%RSD) | 4.3% | [5] |

| Method Accuracy | -16.2% to 8.0% | [5] |

| Linear Concentration Range | 22–1,111 ng/mL | [5] |

| Median Concentration (Females) | 3.0 µmol/mmol of creatinine | [5] |

| Median Concentration (Males) | 2.1 µmol/mmol of creatinine | [5] |

Experimental Protocols

Quantification of 1-Methyl-4-imidazoleacetic Acid in Urine by LC-MS/MS

This protocol provides a robust method for the quantification of MIAA in human urine samples.[5]

5.1.1. Materials

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 HPLC column

-

Tridecafluoroheptanoic acid (TFHA)

-

Acetonitrile (ACN)

-

Formic acid

-

1-Methyl-4-imidazoleacetic acid standard

-

Internal standard (e.g., deuterated MIAA)

-

Urine samples

5.1.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 900 µL of 0.1% formic acid in water.

-

Vortex briefly to mix.

5.1.3. LC-MS/MS Analysis

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.5 mM TFHA in water

-

Mobile Phase B: 0.5 mM TFHA in acetonitrile

-

Gradient: A suitable gradient to separate MIAA from other urine components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for MIAA and the internal standard.

-

5.1.4. Data Analysis

-

Quantify the concentration of MIAA in the urine samples by comparing the peak area ratio of MIAA to the internal standard against a calibration curve prepared with known concentrations of the MIAA standard.

Histamine Release Assay using RBL-2H3 Cells

The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.[6] Histamine release is often assessed by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from secretory granules.[6]

5.2.1. Materials

-